- Preparation of phenoxypyridine derivatives as HGFR inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Cas no 928037-13-2 (Golvatinib)

Golvatinib structure
Produktname:Golvatinib
CAS-Nr.:928037-13-2
MF:C33H37F2N7O4
MW:633.688194036484
MDL:MFCD22124462
CID:828466
Golvatinib Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- E-7050
- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Golvatinib (E7050)
- 1-N'-[2-fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- E7050
- Golvatinib
- Golvatinib (USAN)
- UNII-516Z3YP58E
- 516Z3YP58E
- N-(2-fluoro-4-(2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yloxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- Golvatinib [USAN:INN]
- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin
- Golvatinib tartrate
- N-(2-Fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidi
- N-[2-Fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide (ACI)
- 1-N′-[2-Fluoro-4-[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]pyridin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- E 7050
- N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
-
- MDL: MFCD22124462
- Inchi: 1S/C33H37F2N7O4/c1-40-16-18-41(19-17-40)24-9-14-42(15-10-24)32(45)39-29-21-26(8-13-36-29)46-25-6-7-28(27(35)20-25)38-31(44)33(11-12-33)30(43)37-23-4-2-22(34)3-5-23/h2-8,13,20-21,24H,9-12,14-19H2,1H3,(H,37,43)(H,38,44)(H,36,39,45)
- InChI-Schlüssel: UQRCJCNVNUFYDX-UHFFFAOYSA-N
- Lächelt: O=C(N1CCC(N2CCN(C)CC2)CC1)NC1C=C(OC2C=C(F)C(NC(C3(CC3)C(NC3C=CC(F)=CC=3)=O)=O)=CC=2)C=CN=1
Berechnete Eigenschaften
- Genaue Masse: 633.28800
- Monoisotopenmasse: 633.28750901 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 8
- Komplexität: 1060
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 633.7
- XLogP3: 4.1
- Topologische Polaroberfläche: 119
Experimentelle Eigenschaften
- Dichte: 1.408
- PSA: 126.12000
- LogP: 5.30300
Golvatinib Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Golvatinib Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A133170-1mg |
N-(2-Fluoro-4-((2-(4-(4-methylpiperazin-1-yl)piperidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
928037-13-2 | 98% | 1mg |
$60.0 | 2025-02-22 | |
TRC | G410700-50mg |
Golvatinib |
928037-13-2 | 50mg |
$ 1206.00 | 2023-04-17 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6517-25mg |
Golvatinib |
928037-13-2 | 98.24% | 25mg |
¥ 1767 | 2023-09-07 | |
ChemScence | CS-0595-50mg |
Golvatinib |
928037-13-2 | 99.89% | 50mg |
$275.0 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G872386-1mg |
Golvatinib (E7050) |
928037-13-2 | 99% | 1mg |
¥532.80 | 2022-01-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK940-50mg |
Golvatinib |
928037-13-2 | 99+% | 50mg |
5083CNY | 2021-05-08 | |
Chemenu | CM169967-100mg |
N-[2-Fluoro-4-[[2-[[[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl]amino]pyridin-4-yl]oxy]phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
928037-13-2 | 98% | 100mg |
$815 | 2021-08-05 | |
DC Chemicals | DC5065-100 mg |
Golvatinib (E7050) |
928037-13-2 | >98% | 100mg |
$550.0 | 2022-02-28 | |
eNovation Chemicals LLC | D372404-100mg |
1,1-Cyclopropanedicarboxamide, N-[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N'-(4-fluorophenyl)- |
928037-13-2 | 98% | 100mg |
$548 | 2024-05-24 | |
DC Chemicals | DC5065-250 mg |
Golvatinib (E7050) |
928037-13-2 | >98% | 250mg |
$1000.0 | 2022-02-28 |
Golvatinib Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride Solvents: Dimethylformamide , Tetrahydrofuran ; 16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; neutralized
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 12 h, rt
Referenz
- Preparation of salts of 2-heterocyclylcarbonylamino-4-phenoxypyridine derivatives or crystals thereof and process for producing the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 12 h, rt
Referenz
- Novel pyridine derivatives and pyrimidine derivatives as HGFR inhibitors and their preparation and use in the treatment of diseases, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of pyridines and pyrimidines having cyclopropane-1,1-dicarboxamide moiety as HGFR inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ; 12 h, rt
Referenz
- Preparation of pyridine or pyrimidine derivatives as antitumor agents having excellent cell growth inhibition effect and excellent antitumor effect on cell strain having amplification of HGFR gene, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Triethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 21 h, rt
Referenz
- Manufacture of phenoxypyridine derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ; 1 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified
1.2 Reagents: Sodium hydroxide Solvents: Acetone , Water ; basified
Referenz
- Preparation of phenoxypyridine derivatives, World Intellectual Property Organization, , ,
Golvatinib Raw materials
- 1-Methyl-4-(piperidin-4-yl)piperazine
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid
- 1-Piperidinecarboxamide, N-[4-(4-amino-3-fluorophenoxy)-2-pyridinyl]-4-(4-methyl-1-piperazinyl)-
- Cyclopropanecarboxylic acid, 1-[[[2-fluoro-4-[[2-[[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]amino]-4-pyridinyl]oxy]phenyl]amino]carbonyl]-, hydrochloride (1:3)
Golvatinib Preparation Products
Golvatinib Lieferanten
atkchemica
Gold Mitglied
(CAS:928037-13-2)Golvatinib
Bestellnummer:CL0079
Bestandsstatus:in Stock
Menge:1g/5g/10g/100g
Reinheit:95%+
Preisinformationen zuletzt aktualisiert:Wednesday, 27 November 2024 17:18
Preis ($):discuss personally
Golvatinib Verwandte Literatur
-
Meiyue Song,Yan Yan,Zhenran Jiang Mol. BioSyst. 2014 10 2907
-
2. A new synthetic route to 3,4-dihydro-2H-1,4-thiazinesJose Alexander,Gordon Lowe,Neil K. McCullum,Graham K. Ruffles J. Chem. Soc. Perkin Trans. 1 1974 2092
-
Kai Liu,Yayu Xie,Yuan Qin,Virinder S. Parmar,Yonghong Liu,Pei Cao Org. Chem. Front. 2023 10 3182
Verwandte Kategorien
- Pharmazeutische und Biochemische Produkte medizinisch Zielklasse
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Diarylether
- Lösungsmittel und organische Chemikalien Organische Verbindungen organische Sauerstoffverbindungen organische Sauerstoffverbindungen Ether Diarylether
928037-13-2 (Golvatinib) Verwandte Produkte
- 332101-54-9([(2-Cyclohexylamino-acetyl)-(3-nitro-phenyl)-amino]-acetic acid ethyl ester)
- 3633-59-8(Coenzyme A, 3'-O-dephosphono-)
- 923176-59-4(2-4-(2-Chloroacetyl)piperazin-1-yl-2-(4-methoxyphenyl)acetonitrile)
- 1995356-24-5(2,2',5'-trifluoro-[1,1'-biphenyl]-3-carbaldehyde)
- 2229229-91-6(5-{3H-1,2,3triazolo4,5-bpyridin-6-yl}-1,3-oxazol-2-amine)
- 40594-30-7((2,4-difluorophenyl)hydrazine Hydrochloride)
- 2172496-15-8(6-iodo-3,5-dimethylimidazo1,2-apyridine)
- 2138282-55-8(1-[(Piperidin-1-yl)methyl]-7-azabicyclo[2.2.1]heptane)
- 1183278-69-4(4-{[(Cyclopropylmethyl)(methyl)amino]methyl}benzoic acid)
- 1079352-16-1(Ethyl Ester 6-(Difluoromethoxy)-4-methyl-3-pyridinecarboxylic Acid)
Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:928037-13-2)Golvatinib (E7050)

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:928037-13-2)Golvatinib

Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):255.0/431.0